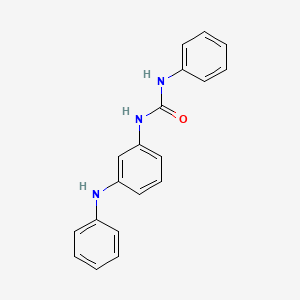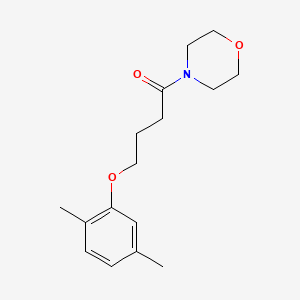![molecular formula C18H10N4O5 B4790117 N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide](/img/structure/B4790117.png)
N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide
Descripción general
Descripción
N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety fused with a benzamide group and substituted with nitro groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of benzo[cd]indole followed by the introduction of the benzamide group. The nitration process usually involves the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent amidation reaction can be carried out using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole moiety, due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The indole moiety can interact with biological receptors, enzymes, and DNA, potentially leading to modulation of cellular pathways. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules, further influencing its biological activity.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
2,4-Dinitrophenylhydrazine: Contains nitro groups but lacks the indole moiety.
Benzamide: Shares the benzamide group but lacks the indole and nitro groups.
Uniqueness: N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide is unique due to the combination of its indole moiety, benzamide group, and nitro substitutions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-benzo[cd]indol-2-yl-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5/c23-18(12-8-7-11(21(24)25)9-15(12)22(26)27)20-17-13-5-1-3-10-4-2-6-14(19-17)16(10)13/h1-9H,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVSNYKVHFXABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B4790034.png)
![5-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4790042.png)
![2-{4-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4790043.png)

![1-methyl-5-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4790058.png)
![(4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4790065.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea](/img/structure/B4790072.png)
![2-[(5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE](/img/structure/B4790075.png)
![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4790081.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide oxalate](/img/structure/B4790099.png)
![ethyl 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4790108.png)

![N-(2-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B4790131.png)

